4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-ol
Overview
Description
4-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-ol: is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyrazolo[3,4-b]pyridine core. This compound is part of the broader class of organofluorine compounds, which are known for their unique chemical properties due to the high electronegativity of fluorine atoms.
Mechanism of Action
Target of Action
The primary target of 4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-ol is tubulin . Tubulin is a globular protein and the main constituent of microtubules, which are essential components of the cell’s cytoskeleton. Microtubules play crucial roles in maintaining cell shape, enabling cell motility, and facilitating intracellular transport .
Mode of Action
This compound inhibits the polymerization of microtubules by binding to the colchicine site of tubulin . This binding disrupts the dynamic equilibrium of tubulin polymerization and depolymerization, leading to the disruption of the microtubule network within the cell .
Biochemical Pathways
The disruption of the microtubule network affects various cellular processes. It leads to the inhibition of cell migration and causes cell cycle arrest in the G2/M phase . The G2/M phase is a critical stage in the cell cycle where the cell prepares for mitosis or cell division. The disruption of microtubule dynamics at this stage prevents the cell from dividing, leading to cell cycle arrest .
Result of Action
The result of the compound’s action is the induction of apoptosis, or programmed cell death, in cancer cells . By disrupting microtubule dynamics and causing cell cycle arrest, the compound triggers the intrinsic pathway of apoptosis, leading to the death of the cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-ol . One common synthetic route includes the cyclization of appropriate precursors under acidic or basic conditions, followed by trifluoromethylation using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques might be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-ol: can undergo various chemical reactions, including:
Oxidation: : Converting the compound to its corresponding oxo derivatives.
Reduction: : Reducing the trifluoromethyl group or other functional groups present.
Substitution: : Replacing functional groups with other atoms or groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as oxidized or reduced forms, and substituted analogs.
Scientific Research Applications
4-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-ol: has several scientific research applications:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Studied for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Employed in the development of new materials and chemical processes.
Comparison with Similar Compounds
4-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-ol: can be compared to other similar compounds, such as:
4-(trifluoromethyl)pyridine
Trifluoromethylated benzaldehyde
Trifluoromethylated pyrazoles
These compounds share the trifluoromethyl group but differ in their core structures, leading to variations in their chemical properties and applications.
Properties
IUPAC Name |
4-(trifluoromethyl)-1,7-dihydropyrazolo[3,4-b]pyridin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3N3O/c8-7(9,10)4-1-5(14)12-6-3(4)2-11-13-6/h1-2H,(H2,11,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPMYGOVTLTVSLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(NC1=O)NN=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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